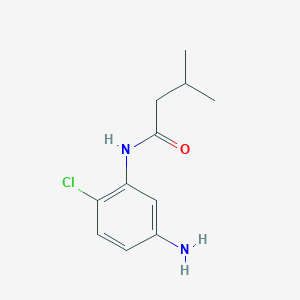

N-(5-Amino-2-chlorophenyl)-3-methylbutanamide

Description

Properties

IUPAC Name |

N-(5-amino-2-chlorophenyl)-3-methylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2O/c1-7(2)5-11(15)14-10-6-8(13)3-4-9(10)12/h3-4,6-7H,5,13H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWGFCBUKVVCQHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)NC1=C(C=CC(=C1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Intermediates for Related Compounds

The following is a procedure for synthesizing key intermediates that can be used to create compounds structurally related to N-(5-Amino-2-chlorophenyl)-3-methylbutanamide:

Couple 2-chloro-4-nitroaniline 5a with Fmoc-L-Val-OH in the presence of PCl3, followed by piperidine Fmoc-deprotection, to give amino intermediate 6a .

Perform a Mitsunobu coupling of methyl 5-chloro-2-hydroxybenzoate 7 with different N-Boc-protected amino alcohols, followed by hydrolysis of the methyl ester moiety with sodium hydroxide to afford acid intermediates 8a -d .

With intermediates 6a and 8a -d in hand, the desired Boc-protected derivatives 9a-12a can be readily synthesized by a series of condensations, and then converted into the corresponding amino derivatives 9b-12b via acidic deprotection.

Condensation of amino 9b with acetyl chloride or corresponding chloroformates gives access to compounds 9c-f .

Chemical Reactions

This compound undergoes various chemical reactions, including:

- Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.

- Reduction: The compound can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride or sodium borohydride.

- Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

Chemical Reactions Analysis

N-(5-Amino-2-chlorophenyl)-3-methylbutanamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro compounds, while reduction can produce primary amines.

Scientific Research Applications

N-(5-Amino-2-chlorophenyl)-3-methylbutanamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

Medicine: this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry: The compound is used in the development of specialty chemicals and materials with unique properties. Its applications in industrial processes are continually being explored.

Mechanism of Action

The mechanism of action of N-(5-Amino-2-chlorophenyl)-3-methylbutanamide involves its interaction with specific molecular targets in biological systems. The amino group and chlorine atom on the phenyl ring play crucial roles in its binding affinity and specificity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity and subsequent biological effects. The exact pathways and molecular targets involved are subjects of ongoing research.

Comparison with Similar Compounds

Structural and Electronic Differences

- Methoxy groups (e.g., in CAS 723255-76-3) increase lipophilicity and steric bulk . Electron-Withdrawing Groups (e.g., -Cl, -NO₂): Chlorine and nitro groups reduce electron density on the aromatic ring, affecting π-π stacking and dipole interactions. For example, the nitro group in 1910982-40-9 may hinder metabolic stability .

- This contrasts with the amide linkage in the target compound, which prioritizes hydrogen bonding .

Biological Activity

N-(5-Amino-2-chlorophenyl)-3-methylbutanamide is a compound that has gained attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.

Chemical Structure and Properties

The compound features an amino group that plays a crucial role in its biological interactions. Its chemical structure can be represented as follows:

This structure allows for various interactions with biological targets, contributing to its potential efficacy as a therapeutic agent.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The amino group can form hydrogen bonds with the active sites of enzymes, potentially inhibiting their activity. Additionally, the compound may modulate cellular signaling pathways by interacting with various receptors, which can lead to alterations in cell proliferation and apoptosis pathways.

Biological Activities

Research has indicated several potential biological activities for this compound:

- Enzyme Inhibition : The compound has been investigated for its role as an enzyme inhibitor, which could have implications in therapeutic applications, particularly in cancer treatment.

- Antimicrobial Properties : Preliminary studies suggest that it may exhibit antimicrobial effects against various pathogens, making it a candidate for further exploration in infectious disease treatment.

- Anticancer Activity : The compound has shown promise in treating cancer by inducing apoptosis and causing cell cycle arrest in cancer cells. In vitro studies have demonstrated significant antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) cells .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 4.90 | Induces apoptosis |

| MDA-MB-231 | 5.23 | Cell cycle arrest |

| A549 (Lung Cancer) | 6.77 | Inhibits cell proliferation |

Data sourced from various studies indicating the effectiveness of this compound against different cancer cell lines.

Case Studies

- Anticancer Studies : In a study conducted on MCF-7 cells, this compound demonstrated an IC50 value of 4.90 µM, indicating potent antiproliferative activity. The mechanism involved the induction of apoptosis and disruption of the cell cycle .

- Antimicrobial Efficacy : Another study evaluated the antimicrobial properties of the compound against common pathogens. Results indicated significant inhibition of bacterial growth at varying concentrations, suggesting its potential as an antimicrobial agent.

Q & A

Basic: What are the optimal synthetic routes and analytical techniques for N-(5-Amino-2-chlorophenyl)-3-methylbutanamide?

Methodological Answer:

Synthesis typically involves coupling 5-amino-2-chloroaniline with 3-methylbutanoyl chloride under basic conditions (e.g., using triethylamine in anhydrous THF or DCM). Key steps include:

- Reaction Optimization : Adjusting stoichiometry (e.g., 1.2 equivalents of acyl chloride to amine) and temperature (0–25°C) to minimize side reactions like over-acylation .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures.

- Characterization :

- NMR Spectroscopy : Confirm regiochemistry via -NMR (e.g., aromatic proton shifts at δ 6.8–7.2 ppm) and -NMR (carbonyl signal ~170 ppm) .

- HRMS : Validate molecular ion peaks (e.g., [M+H] at m/z 255.0902 for CHClNO) .

Basic: How can researchers assess the purity and stability of this compound under varying storage conditions?

Methodological Answer:

- Purity Analysis : Use HPLC (C18 column, acetonitrile/water with 0.1% TFA) to quantify impurities. Monitor for degradation products like hydrolyzed amides or oxidized amines.

- Stability Studies :

- Thermal Stability : Accelerated aging at 40–60°C for 4–8 weeks, followed by LC-MS analysis .

- Photostability : Expose to UV light (320–400 nm) and track changes via UV-Vis spectroscopy (λ ~280 nm for the aromatic amine) .

Advanced: How to design experiments for evaluating structure-activity relationships (SAR) of analogs?

Methodological Answer:

- Analog Synthesis : Modify the chlorophenyl group (e.g., substitute Cl with F or Br) or vary the butanamide chain (e.g., introduce branching or heteroatoms) .

- Biological Assays :

- Data Interpretation : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with potency using multivariate regression analysis .

Advanced: How can crystallographic data resolve ambiguities in the compound’s molecular conformation?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SCXRD) :

- Key Metrics : Analyze dihedral angles between the chlorophenyl and butanamide moieties to assess planarity. Hydrogen-bonding patterns (e.g., N–H···O=C interactions) can explain stability .

Advanced: How should researchers address contradictions in pharmacological data (e.g., conflicting IC50_{50}50 values)?

Methodological Answer:

- Experimental Replication : Repeat assays under standardized conditions (e.g., cell passage number, serum concentration) .

- Statistical Analysis : Apply two-way ANOVA with post hoc Bonferroni correction to compare datasets and identify outliers .

- Meta-Analysis : Cross-reference with structurally similar compounds (e.g., N-(5-fluoro-2-chlorophenyl) analogs) to contextualize discrepancies .

Advanced: What computational methods predict the compound’s metabolic pathways and toxicity?

Methodological Answer:

- In Silico Tools :

- ADMET Prediction : Use SwissADME or ADMETLab to estimate bioavailability, CYP450 interactions, and hepatotoxicity .

- Docking Studies : Model interactions with metabolic enzymes (e.g., CYP3A4) using AutoDock Vina .

- Experimental Validation : Incubate with liver microsomes and identify metabolites via LC-HRMS (e.g., hydroxylation or glucuronidation products) .

Advanced: How to optimize reaction yields while minimizing hazardous byproducts?

Methodological Answer:

- Green Chemistry Approaches :

- Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) or 2-MeTHF .

- Catalytic Methods: Use immobilized lipases or transition-metal catalysts to reduce waste .

- Byproduct Analysis : Monitor reaction mixtures with GC-MS to detect chlorinated intermediates (e.g., dichlorophenyl derivatives) and adjust conditions accordingly .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.